molecular formula CH3S- B1210775 Methanethiolate

Methanethiolate

Cat. No.: B1210775
M. Wt: 47.1 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-M
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Description

Methanethiolate, also known as this compound, is an organosulfur compound with the chemical formula CH₃S⁻. It is the conjugate base of methanethiol (CH₃SH), which is a colorless gas with a distinctive putrid smell. This compound is a strong nucleophile and is commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethiolate can be synthesized through the deprotonation of methanethiol using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic solution:

CH3SH+NaOHCH3SNa+H2OCH₃SH + NaOH → CH₃SNa + H₂O CH3​SH+NaOH→CH3​SNa+H2​O

In industrial settings, methanethiol is often produced by the reaction of hydrogen sulfide (H₂S) with methanol (CH₃OH) in the presence of a catalyst. The resulting methanethiol can then be deprotonated to form mercaptomethanide .

Chemical Reactions Analysis

Formation and Acid-Base Equilibrium

Methanethiolate is generated via deprotonation of methanethiol (CH3_3SH) under alkaline conditions:

CH3SH+NaOHCH3SNa+H2O\text{CH}_3\text{SH}+\text{NaOH}\rightarrow \text{CH}_3\text{SNa}+\text{H}_2\text{O}

The reaction equilibrium depends on the pKa of methanethiol (~10.4), favoring thiolate formation at pH > 10.4 . Sodium this compound (CH3_3SNa) is commercially utilized as a stable solid .

Oxidation Reactions

This compound undergoes oxidation to form dimethyl disulfide (DMDS) and methanesulfonic acid:

  • Step 1 : Oxidation to DMDS:

    2CH3SH+[O]CH3SSCH3+H2O2\,\text{CH}_3\text{SH}+[\text{O}]\rightarrow \text{CH}_3\text{SSCH}_3+\text{H}_2\text{O}
  • Step 2 : Further oxidation with strong agents like bleach:

    CH3SSCH3+4[O]2CH3SO3H\text{CH}_3\text{SSCH}_3+4\,[\text{O}]\rightarrow 2\,\text{CH}_3\text{SO}_3\text{H}

DMDS is a key intermediate in odorant production for natural gas .

Nucleophilic Substitution (SN_\text{N}N2)

Sodium this compound acts as a nucleophile in organic synthesis:

  • Methylthioether formation :

    CH3SNa+R XR S CH3+NaX\text{CH}_3\text{SNa}+\text{R X}\rightarrow \text{R S CH}_3+\text{NaX}

    Example: Reaction with methyl iodide yields dimethyl sulfide (DMDS) .

  • Synthesis of methyl aryl sulfides :
    Sodium this compound displaces halides in aryl halides (e.g., bromobenzene) to form methyl aryl sulfides .

Table 1 : Yields in nucleophilic reactions with polyfluoroiodoalkanes

SubstrateProductYield (%)Conditions
Heptafluoro-1-iodopropaneMethyl perfluoropropyl sulfide80DMSO, dimethyl disulfide
Perfluorobutyl iodideMethyl perfluorobutyl sulfide75DMSO, dimethyl sulfide

Hydrodesulfurization (HDS)

In petroleum refining, this compound intermediates play a role in C–S bond cleavage on Co-promoted MoS2_2 catalysts :

  • Adsorption : CH3_3SH adsorbs onto Co sites, forming CH3_3S^- and H+^+.

  • C–S bond scission :

    CH3SCH3+S\text{CH}_3\text{S}^-\rightarrow \text{CH}_3+\text{S}^-
  • Hydrogenation :

    CH3+2H2CH4+H2S\text{CH}_3+2\,\text{H}_2\rightarrow \text{CH}_4+\text{H}_2\text{S}

DFT studies confirm Co sites lower activation barriers for C–S cleavage .

Hydrolysis and Decomposition

Sodium this compound hydrolyzes in moist air to regenerate methanethiol:

CH3SNa+H2OCH3SH+NaOH\text{CH}_3\text{SNa}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{SH}+\text{NaOH}

This reaction contributes to the compound’s pungent odor and necessitates airtight storage .

Reactions with Electrophilic Reagents

  • Trifluoroacetic acid : Forms sodium trifluoroacetate and methanethiol :

    CH3SNa+CF3COOHCF3COONa+CH3SH\text{CH}_3\text{SNa}+\text{CF}_3\text{COOH}\rightarrow \text{CF}_3\text{COONa}+\text{CH}_3\text{SH}
  • Polyfluoroiodoalkanes : Yields fluorinated methyl sulfides (Table 1) .

Industrial and Environmental Relevance

  • Methionine production : this compound is a precursor in synthesizing the essential amino acid methionine .

  • Environmental fate : In seawater, this compound oxidizes to dimethyl sulfide (DMS), a climatically active gas .

Scientific Research Applications

Organic Synthesis

Role as a Nucleophile
Sodium methanethiolate is a powerful nucleophile used in organic reactions to form carbon-sulfur bonds. It facilitates the synthesis of thiol compounds, which are critical in pharmaceuticals and agrochemicals. For example, it can be employed in the synthesis of thioesters and other sulfur-containing compounds essential for drug development and agricultural chemicals .

Case Study: Synthesis of Thiol Compounds
A study demonstrated the use of sodium this compound in the synthesis of various thiol derivatives. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its effectiveness as a thiomethylation agent .

Analytical Chemistry

Detection of Heavy Metals
Sodium this compound is utilized in analytical methods for detecting and quantifying heavy metals in environmental samples. Its ability to form stable complexes with metals enhances the sensitivity and specificity of these methods. This application is crucial for monitoring environmental pollution and ensuring compliance with safety regulations .

Case Study: Environmental Monitoring
In a research project focusing on water quality assessment, sodium this compound was employed to detect lead concentrations in contaminated water samples. The results indicated a significant correlation between sodium this compound's reactivity with lead ions and the accuracy of the measurements obtained .

Biochemistry

Protein Modification
In biochemistry, sodium this compound is used to modify proteins and peptides, allowing researchers to study protein interactions and functions. This application is particularly relevant in drug development, where understanding protein dynamics is essential for designing effective therapeutics .

Case Study: Protein Interaction Studies
A study investigated the effects of sodium this compound on protein structure and function. The findings revealed that specific modifications could enhance binding affinities between proteins and their targets, providing insights into potential drug design strategies .

Material Science

Production of Advanced Materials
Sodium this compound plays a role in producing advanced materials such as conductive polymers and nanomaterials. These materials have applications in electronics, energy storage, and other high-tech industries .

Case Study: Conductive Polymers
Research focused on synthesizing conductive polymers using sodium this compound demonstrated improved electrical conductivity compared to traditional methods. This advancement opens new avenues for developing more efficient electronic devices .

Environmental Applications

Bioremediation Processes
Sodium this compound is involved in bioremediation efforts to detoxify contaminated sites by facilitating the breakdown of harmful substances through microbial action. Its application helps restore ecological balance in polluted environments .

Case Study: Microbial Degradation of Contaminants
A study highlighted the use of sodium this compound in enhancing the degradation of hydrocarbons by specific microbial strains. The results showed a marked increase in degradation rates when sodium this compound was present, indicating its potential as an effective bioremediation agent .

Summary Table of Applications

Field Application Key Findings/Case Studies
Organic SynthesisThiol compound synthesisHigh yields achieved with optimized conditions
Analytical ChemistryHeavy metal detectionEnhanced sensitivity for environmental monitoring
BiochemistryProtein modificationInsights into drug design through protein interactions
Material ScienceConductive polymer productionImproved conductivity for electronic applications
Environmental ScienceBioremediation processesIncreased degradation rates of contaminants

Mechanism of Action

Methanethiolate exerts its effects primarily through its strong nucleophilic properties. It can attack electrophilic centers in various molecules, leading to the formation of new chemical bonds. In biological systems, it can interact with thiol groups in proteins, affecting their structure and function. This interaction is crucial in the regulation of enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiolate (C₂H₅S⁻)
  • Propylthiolate (C₃H₇S⁻)
  • Butylthiolate (C₄H₉S⁻)

Uniqueness

Methanethiolate is unique due to its small size and high nucleophilicity, making it highly reactive and versatile in various chemical reactions. Its simplicity and effectiveness in forming carbon-sulfur bonds distinguish it from other thiolates .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Methanethiolate in laboratory settings?

Methodological Answer:

  • Synthesis : this compound is typically synthesized via nucleophilic substitution reactions using sodium hydride (NaH) or potassium hydroxide (KOH) with methanethiol (CH₃SH) in anhydrous solvents like tetrahydrofuran (THF). Ensure inert gas purging to avoid oxidation .
  • Characterization :
    • Spectroscopy : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm structure and purity. For example, the singlet peak for the S–CH₃ group appears at ~2.1 ppm in ¹H NMR .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]⁺ for sodium this compound).
    • Elemental Analysis : Quantify sulfur content to assess purity (>98% recommended for experimental reproducibility) .
  • Safety : Follow strict PPE protocols (gloves, full-face respirators) due to its corrosive and reactive nature .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and monitor this compound decomposition via UV-Vis spectroscopy (absorption peaks at 220–250 nm) over 24–72 hours.
    • Use gas chromatography (GC) to detect volatile byproducts (e.g., CH₃SH) .
  • Data Interpretation : Plot degradation rates (k) vs. pH to identify stability thresholds. Note that alkaline conditions (pH >10) enhance stability due to reduced protonation .
  • Documentation : Tabulate raw data (time, pH, absorbance) in supplementary materials for transparency .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in this compound’s electronic properties?

Methodological Answer:

  • Computational Setup :
    • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model electron density distributions. Compare results with experimental X-ray photoelectron spectroscopy (XPS) data .
    • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity discrepancies in SAMs (self-assembled monolayers) .
  • Contradiction Resolution : If experimental ionization potentials conflict with DFT predictions, recalibrate exchange-correlation functionals (e.g., optPBE-vdW for van der Waals interactions) .
  • Validation : Benchmark against crystallographic data (e.g., bond lengths in gold-thiolate interfaces) .

Q. What strategies address inconsistencies in spectroscopic data interpretations for this compound derivatives?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • Combine Raman spectroscopy (S–C stretching modes at 650–700 cm⁻¹) with X-ray absorption near-edge structure (XANES) to confirm sulfur oxidation states .
    • For ambiguous NMR peaks, use 2D correlation spectroscopy (COSY) to resolve overlapping signals .
  • Error Analysis : Quantify instrument-specific uncertainties (e.g., ±0.1 ppm for NMR) and environmental factors (humidity, temperature) in supplementary tables .
  • Collaborative Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and isolate variables causing contradictions .

Q. How do surface adsorption kinetics of this compound on gold substrates inform SAM applications?

Methodological Answer:

  • Kinetic Studies :
    • Use quartz crystal microbalance (QCM) to measure adsorption rates in real-time. Fit data to Langmuir isotherm models to determine binding constants (Kₐ) .
    • Atomic force microscopy (AFM) reveals monolayer defects, which correlate with solvent polarity (e.g., ethanol vs. hexane) .
  • Advanced Characterization :
    • Polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) identifies orientation angles of S–CH₃ groups on Au(111) surfaces .
    • Compare with molecular dynamics (MD) simulations to validate packing density assumptions .

Q. Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (solvent purity, temperature gradients) in line with the Beilstein Journal’s guidelines for supplementary materials .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on this compound’s environmental impacts .
  • Contradiction Management : Use systematic reviews (PRISMA guidelines) to reconcile conflicting data on reaction mechanisms .

Tables for Reference

Characterization Technique Key Parameters Application Example
NMR SpectroscopyChemical shifts (ppm), coupling constantsConfirming S–CH₃ group integrity
HRMSm/z ratios, isotopic patternsValidating molecular ion peaks
QCMFrequency shift (Δf), dissipationAdsorption kinetics on Au surfaces

Properties

Molecular Formula

CH3S-

Molecular Weight

47.1 g/mol

IUPAC Name

methanethiolate

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/p-1

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-M

Canonical SMILES

C[S-]

Synonyms

methanethiol
methanethiolate
methylmercaptan
methylmercaptan, lead (2+) salt
methylmercaptan, mercury (2+) salt
methylmercaptan, sodium salt

Origin of Product

United States

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